3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
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Overview
Description
3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a phenyl group, a cyclohexyl ring substituted with a pyrimidin-2-yloxy group, and a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide typically involves multiple steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting a suitable pyrimidine derivative with an alcohol under basic conditions.
Cyclohexyl ring formation: The cyclohexyl ring can be synthesized through hydrogenation of a benzene derivative or by cyclization reactions.
Amide bond formation: The final step involves coupling the cyclohexyl derivative with a phenylpropanoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclohexyl rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the amide bond or the aromatic rings using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the pyrimidin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(cyclohexyl)propanamide: Lacks the pyrimidin-2-yloxy group.
3-phenyl-N-((1r,4r)-4-(methoxy)cyclohexyl)propanamide: Has a methoxy group instead of the pyrimidin-2-yloxy group.
3-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide: Contains a pyridin-2-yloxy group instead of pyrimidin-2-yloxy.
Uniqueness
The presence of the pyrimidin-2-yloxy group in 3-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-phenyl-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)24-19-20-13-4-14-21-19/h1-6,13-14,16-17H,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMODJNYKDDTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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